molecular formula C9H13NO B1296238 2-[(4-Methylphenyl)amino]ethanol CAS No. 2933-74-6

2-[(4-Methylphenyl)amino]ethanol

Cat. No.: B1296238
CAS No.: 2933-74-6
M. Wt: 151.21 g/mol
InChI Key: YVJVQYNIANZFFM-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Methylphenyl)amino]ethanol . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological system in which the compound is acting.

Biochemical Analysis

Biochemical Properties

2-[(4-Methylphenyl)amino]ethanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of ethanol. The compound’s primary amine and alcohol functional groups enable it to participate in various biochemical processes, including oxidation and reduction reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can further participate in various biochemical processes. The compound’s interactions with cofactors such as NAD+ and NADH are essential for its metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the localization and accumulation of the compound in target cells and tissues. The compound’s hydrophilic nature allows it to be readily transported across cell membranes and distributed throughout the cellular environment .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

2-[(4-Methylphenyl)amino]ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylaniline with ethylene oxide under controlled conditions . The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .

Comparison with Similar Compounds

2-[(4-Methylphenyl)amino]ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-2-4-9(5-3-8)10-6-7-11/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJVQYNIANZFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277384
Record name 2-p-Tolylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2933-74-6
Record name 2-[(4-METHYLPHENYL)AMINO]ETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-p-Tolylamino-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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